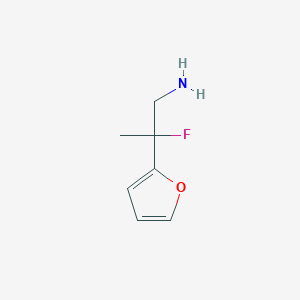2-Fluoro-2-(furan-2-yl)propan-1-amine
CAS No.: 1547064-96-9
Cat. No.: VC3098916
Molecular Formula: C7H10FNO
Molecular Weight: 143.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1547064-96-9 |
|---|---|
| Molecular Formula | C7H10FNO |
| Molecular Weight | 143.16 g/mol |
| IUPAC Name | 2-fluoro-2-(furan-2-yl)propan-1-amine |
| Standard InChI | InChI=1S/C7H10FNO/c1-7(8,5-9)6-3-2-4-10-6/h2-4H,5,9H2,1H3 |
| Standard InChI Key | JDCDTTCDTUBTSD-UHFFFAOYSA-N |
| SMILES | CC(CN)(C1=CC=CO1)F |
| Canonical SMILES | CC(CN)(C1=CC=CO1)F |
Introduction
Chemical Structure and Basic Properties
2-Fluoro-2-(furan-2-yl)propan-1-amine features a furan heterocycle attached to a propan-1-amine chain with fluorine substitution at the C-2 position. The furan ring is a five-membered aromatic heterocycle containing an oxygen atom, which contributes significantly to the compound's chemical properties. The molecular structure combines three key functional elements:
-
A furan-2-yl group providing aromatic character
-
A fluorine atom introducing electronegativity and metabolic stability
-
A primary amine group offering potential for hydrogen bonding and further derivatization
The presence of the fluorine atom at the stereogenic center creates potential for stereoisomerism, allowing for distinct (R) and (S) configurations with potentially different biological activities.
Physicochemical Properties
Based on analysis of structurally similar compounds, 2-Fluoro-2-(furan-2-yl)propan-1-amine is expected to have the following physicochemical properties:
Synthetic Approaches
Fluorination of Furan Derivatives
A viable approach would involve fluorination of 2-(furan-2-yl)propan-2-amine or similar precursors. This strategy aligns with established methods for introducing fluorine into organic molecules . The fluorination step would likely employ nucleophilic fluorination reagents such as DAST (diethylaminosulfur trifluoride) or Deoxofluor.
Reductive Amination Pathway
An alternative approach could involve:
-
Preparation of 2-fluoro-2-(furan-2-yl)propanone
-
Reductive amination with ammonia or a protected amine source
-
Deprotection if necessary
This methodology is supported by literature precedent for similar structures , where reductive amination has been successfully applied to furan-containing compounds.
Multi-Component Reactions
Advanced synthetic strategies might leverage multi-component reactions as described for related heterocyclic amines :
-
Starting with appropriately substituted furan aldehydes
-
Introducing the fluorine via fluorinated building blocks
-
Incorporating the amine functionality through selective transformations
Reaction Conditions and Considerations
The synthesis of 2-Fluoro-2-(furan-2-yl)propan-1-amine would require careful control of reaction conditions due to:
-
The sensitivity of the furan ring to strong acidic conditions
-
Potential selectivity issues during fluorination
-
The need for stereocontrol if a specific isomer is desired
Based on related compound syntheses, the following conditions might be appropriate:
| Reaction Step | Reagents | Conditions | Considerations |
|---|---|---|---|
| Furan Functionalization | n-BuLi, electrophiles | -78°C, THF | Protection from moisture |
| Fluorination | DAST or Deoxofluor | -20°C to rt, DCM | Control of side reactions |
| Amine Introduction | NH₃ or NH₂R, NaBH₃CN | MeOH, pH 6-7 | pH control critical |
| Deprotection (if needed) | HCl or TFA | Mild conditions | Prevent furan decomposition |
Structural Characterization
Spectroscopic Properties
The structure of 2-Fluoro-2-(furan-2-yl)propan-1-amine would be characterized by specific spectroscopic features:
NMR Spectroscopy
¹H NMR would likely show characteristic signals including:
-
Furan ring protons (δ 6.0-7.5 ppm)
-
Methylene protons adjacent to the amine (δ 2.8-3.2 ppm)
-
Amine protons (broad signal, δ 1.0-2.0 ppm)
-
Geminal methyl groups if present
¹⁹F NMR would display a characteristic signal in the range of -150 to -170 ppm, with coupling to adjacent protons .
Mass Spectrometry
Mass spectrometric analysis would likely show:
-
Molecular ion at m/z 143
-
Fragment ions corresponding to loss of NH₂ (m/z 126)
-
Furan-related fragments
Infrared Spectroscopy
IR spectroscopy would reveal:
-
N-H stretching bands (3300-3500 cm⁻¹)
-
C-F stretching (1000-1400 cm⁻¹)
-
Furan ring vibrations (1500-1600 cm⁻¹)
Biological Activity and Applications
Enzyme Inhibition
The compound's structure suggests potential activity as an enzyme inhibitor, particularly for:
-
Monoamine oxidase (MAO): The structural similarity to propargyl amines, known MAO inhibitors, suggests potential activity in this area
-
α-glucosidase: Related aza-flavanone derivatives with furan moieties have demonstrated inhibitory activity against this enzyme
Neurological Applications
Fluorinated amines with heterocyclic components have been investigated as:
-
Potential treatments for neurodegenerative conditions
Structure-Activity Relationships
Examination of related compounds allows for prediction of structure-activity relationships:
Medicinal Chemistry Applications
The compound represents a potentially valuable scaffold in medicinal chemistry for several reasons:
-
The furan ring provides a rigid structural element that can influence receptor binding
-
The fluorine atom enhances metabolic stability and can improve pharmacokinetic properties
-
The primary amine offers a site for derivatization to create more complex molecules
-
The potential for stereoselective synthesis allows for development of enantiomerically pure compounds with optimized activity
Comparative Analysis
Comparison with Related Compounds
Table: Comparison of 2-Fluoro-2-(furan-2-yl)propan-1-amine with Structurally Related Compounds
Analytical Methods
Identification and Quantification Techniques
For analysis of 2-Fluoro-2-(furan-2-yl)propan-1-amine, several techniques would be appropriate:
Chromatographic Methods
-
HPLC with UV or fluorescence detection
-
Gas chromatography, particularly useful for volatile derivatives
-
Chiral chromatography for separation of potential stereoisomers
Spectroscopic Methods
-
NMR spectroscopy for structural confirmation
-
Mass spectrometry for molecular weight verification and fragmentation pattern analysis
-
IR spectroscopy for functional group identification
X-ray Crystallography
For solid derivatives, X-ray crystallography would provide definitive structural information, including:
-
Bond lengths and angles
-
Absolute configuration
-
Hydrogen bonding networks in the crystal lattice
Future Research Directions
Synthetic Optimization
Further research could focus on:
-
Development of stereoselective synthetic routes
-
Scale-up methodologies for efficient production
-
Green chemistry approaches to reduce environmental impact
Biological Evaluation
Promising areas for biological investigation include:
-
Screening against enzyme panels to identify specific inhibitory activity
-
Neurological testing to assess effects on neurotransmitter systems
-
Structure-activity relationship studies with systematic modifications
Medicinal Chemistry Applications
The compound could serve as a valuable scaffold for developing:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume